2-Azido-2-(3-bromo-phenyl)-ethanol
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Overview
Description
2-Azido-2-(3-bromophenyl)ethan-1-ol is an organic compound that features both azide and bromophenyl functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The primary method for synthesizing 2-azido-2-(3-bromophenyl)ethan-1-ol involves the regioselective ring-opening of epoxides. This reaction is catalyzed by halohydrin dehalogenase from Ilumatobacter coccineus, which exhibits excellent α-position regioselectivity in the azide-mediated ring-opening of styrene oxide derivatives . The reaction typically employs sodium azide as the azide source and is carried out under mild conditions, such as shaking at 900 rpm and 30°C for 1 hour .
Industrial Production Methods
While specific industrial production methods for 2-azido-2-(3-bromophenyl)ethan-1-ol are not well-documented, the general approach would likely involve scaling up the aforementioned synthetic route. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures for handling azides, which can be hazardous.
Chemical Reactions Analysis
Types of Reactions
2-Azido-2-(3-bromophenyl)ethan-1-ol undergoes various chemical reactions, including:
Substitution Reactions: The azide group can participate in nucleophilic substitution reactions, leading to the formation of various nitrogen-containing compounds.
Cycloaddition Reactions: The azide group can undergo [3+2] cycloaddition reactions with alkynes to form triazoles, which are valuable in medicinal chemistry.
Reduction Reactions: The azide group can be reduced to an amine, providing a pathway to synthesize amine derivatives.
Common Reagents and Conditions
Sodium Azide: Commonly used for introducing the azide group.
Catalysts: Halohydrin dehalogenase for regioselective ring-opening.
Reducing Agents: Hydrogen gas or other reducing agents for azide reduction.
Major Products
Triazoles: Formed via cycloaddition reactions.
Amines: Formed via reduction of the azide group.
Scientific Research Applications
2-Azido-2-(3-bromophenyl)ethan-1-ol has several applications in scientific research:
Organic Synthesis: Used as a precursor for synthesizing various nitrogen-containing compounds.
Medicinal Chemistry:
Materials Science: Used in the synthesis of functional materials with unique properties.
Mechanism of Action
The mechanism of action for 2-azido-2-(3-bromophenyl)ethan-1-ol primarily involves its reactivity as an azide compound. The azide group can participate in cycloaddition reactions, forming triazoles that can interact with biological targets. Additionally, the bromophenyl group can engage in various interactions, contributing to the compound’s overall reactivity and potential biological activity .
Comparison with Similar Compounds
Similar Compounds
- 2-Azido-2-(2-bromophenyl)ethan-1-ol
- 2-Azido-2-(4-bromophenyl)ethan-1-ol
Uniqueness
2-Azido-2-(3-bromophenyl)ethan-1-ol is unique due to its specific substitution pattern on the phenyl ring, which can influence its reactivity and the types of products formed in chemical reactions
Properties
Molecular Formula |
C8H8BrN3O |
---|---|
Molecular Weight |
242.07 g/mol |
IUPAC Name |
2-azido-2-(3-bromophenyl)ethanol |
InChI |
InChI=1S/C8H8BrN3O/c9-7-3-1-2-6(4-7)8(5-13)11-12-10/h1-4,8,13H,5H2 |
InChI Key |
INTSRMKJVXSTMC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)Br)C(CO)N=[N+]=[N-] |
Origin of Product |
United States |
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